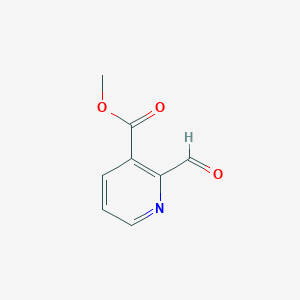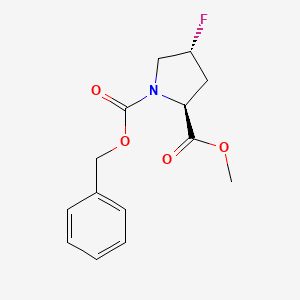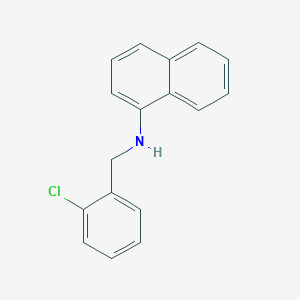
4-Methyl-6-pyridin-4-ylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is a synthetic molecule that was developed as a potent and selective inhibitor of the enzyme “TBK1”. TBK1 is a protein kinase that is involved in the regulation of immune responses and the development of cancer. It has a molecular formula of C10 H10 N4 and a molecular weight of 186.217 .
Synthesis Analysis
The synthesis of pyrimidine derivatives like 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine involves several steps. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other methods involve a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is characterized by a pyrimidine ring with a methyl group at the 4th position and a pyridinyl group at the 6th position . The exact structure can be determined using various analytical techniques.Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine are complex and involve several steps. These include oxidative dehydrogenation, annulation, and oxidative aromatization . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Applications De Recherche Scientifique
Chemical Reactions and Modifications
Reactions involving amines and thiols with specific pyrimidine derivatives have been investigated, highlighting the catalytic role of pyridine and the selective addition reactions forming syn- or anti-addition products, depending on the nature of the reactant (Čikotienė et al., 2007)(source). Furthermore, the synthesis and characterization of stable betainic pyrimidinaminides, showing the influence of substitution patterns or reaction conditions on product formation, emphasize the chemical versatility of related compounds (Schmidt, 2002)(source).
Applications in Molecular Design
Research into rhenium tricarbonyl complexes of modified nucleosides for potential biochemical applications highlights the intersection of pyrimidine derivatives with nucleoside chemistry (Wei et al., 2005)(source). Additionally, the development of novel bifunctional chelators and their complexes, derived from amination reactions involving similar pyrimidine analogs, opens avenues for designing radiopharmaceuticals and imaging agents.
Antimicrobial and Biological Activity
Certain pyrimidine salts have demonstrated in vitro antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013)(source). This includes the synthesis of pyrimidine derivatives with chloranilic and picric acids, showcasing the broad spectrum of biological activities associated with these compounds.
Inhibitory Activities Against HIV-1 and Histone Deacetylase
Research on 2-pyridinylpyrimidines as inhibitors of HIV-1 structural protein assembly offers insights into the role of these compounds in antiviral therapy (Kožíšek et al., 2016)(source). Additionally, the design and biological evaluation of specific pyrimidin-2-ylamine derivatives as selective histone deacetylase inhibitors underscore their potential in cancer treatment (Zhou et al., 2008)(source).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-6-pyridin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCKPAITZBWHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552109 |
Source


|
| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-pyridin-4-ylpyrimidin-2-amine | |
CAS RN |
90916-53-3 |
Source


|
| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


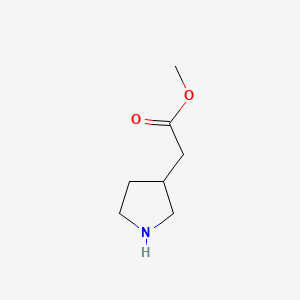
![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)
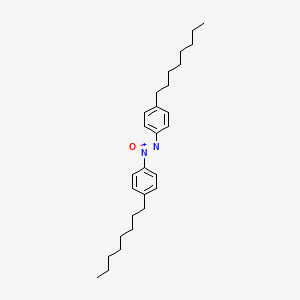

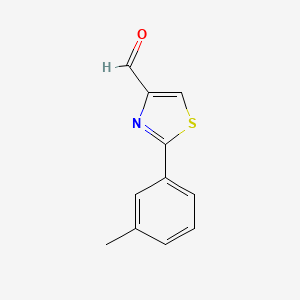
![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)



